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molecular formula C48H28N2O4 B8581731 3,4,5,6-Tetrakis[(naphthalen-2-yl)oxy]benzene-1,2-dicarbonitrile CAS No. 143824-84-4

3,4,5,6-Tetrakis[(naphthalen-2-yl)oxy]benzene-1,2-dicarbonitrile

Cat. No. B8581731
M. Wt: 696.7 g/mol
InChI Key: ZLKQHVFRGGFSBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05847114

Procedure details

Preparation of 1,2-dicyano-3,4,5,6-tetra(2-naphthoxy)benzene 1,2-Dicyano-3,4,5,6-tetrachlorobenzene (30.5 parts), potassium carbonate (62.8 parts) and 2-naphthol (98.1 parts) were stirred in dimethylformamide (140 parts) at 70° C. for 3 hours. The mixture was poured into water (300 parts) and extracted with chloroform (3×300 parts). The combined chloroform extracts were washed with dilute aqueous sodium hydroxide solution (500 parts) and then with water (500 parts). The chloroform was dried over anhydrous magnesium sulphate before evaporating under reduced pressure to leave a brown liquid which crystallised on adding butan-1-ol, cooling and standing for 2 hours. The crystallised solid was filtered, washed with butan-1-ol until the filtrates were colourless. The solid was dried to give 1,2-dicyano-3,4,5,6-tetra(2-naphthoxy)benzene (40.6 parts), m.p. 188°-190° C.
Name
1,2-dicyano-3,4,5,6-tetra(2-naphthoxy)benzene 1,2-Dicyano-3,4,5,6-tetrachlorobenzene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(C1C(Cl)=C(Cl)C(Cl)=C(Cl)C=1C#N)#N.[C:15]([C:17]1[C:22]([O:23][C:24]2[CH:33]=[CH:32][C:31]3[C:26](=[CH:27][CH:28]=[CH:29][CH:30]=3)[CH:25]=2)=[C:21]([O:34][C:35]2[CH:44]=[CH:43][C:42]3[C:37](=[CH:38][CH:39]=[CH:40][CH:41]=3)[CH:36]=2)[C:20]([O:45][C:46]2[CH:55]=[CH:54][C:53]3[C:48](=[CH:49][CH:50]=[CH:51][CH:52]=3)[CH:47]=2)=[C:19]([O:56][C:57]2[CH:66]=[CH:65][C:64]3[C:59](=[CH:60][CH:61]=[CH:62][CH:63]=3)[CH:58]=2)[C:18]=1[C:67]#[N:68])#[N:16].C(=O)([O-])[O-].[K+].[K+].C1C2C(=CC=CC=2)C=CC=1O.O>CN(C)C=O>[C:67]([C:18]1[C:19]([O:56][C:57]2[CH:66]=[CH:65][C:64]3[C:59](=[CH:60][CH:61]=[CH:62][CH:63]=3)[CH:58]=2)=[C:20]([O:45][C:46]2[CH:55]=[CH:54][C:53]3[C:48](=[CH:49][CH:50]=[CH:51][CH:52]=3)[CH:47]=2)[C:21]([O:34][C:35]2[CH:44]=[CH:43][C:42]3[C:37](=[CH:38][CH:39]=[CH:40][CH:41]=3)[CH:36]=2)=[C:22]([O:23][C:24]2[CH:33]=[CH:32][C:31]3[C:26](=[CH:27][CH:28]=[CH:29][CH:30]=3)[CH:25]=2)[C:17]=1[C:15]#[N:16])#[N:68] |f:0.1,2.3.4|

Inputs

Step One
Name
1,2-dicyano-3,4,5,6-tetra(2-naphthoxy)benzene 1,2-Dicyano-3,4,5,6-tetrachlorobenzene
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C#N.C(#N)C1=C(C(=C(C(=C1OC1=CC2=CC=CC=C2C=C1)OC1=CC2=CC=CC=C2C=C1)OC1=CC2=CC=CC=C2C=C1)OC1=CC2=CC=CC=C2C=C1)C#N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=C(C=CC2=CC=CC=C12)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform (3×300 parts)
WASH
Type
WASH
Details
The combined chloroform extracts were washed with dilute aqueous sodium hydroxide solution (500 parts)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The chloroform was dried over anhydrous magnesium sulphate
CUSTOM
Type
CUSTOM
Details
before evaporating under reduced pressure
CUSTOM
Type
CUSTOM
Details
to leave a brown liquid which
CUSTOM
Type
CUSTOM
Details
crystallised
ADDITION
Type
ADDITION
Details
on adding butan-1-ol
TEMPERATURE
Type
TEMPERATURE
Details
cooling
FILTRATION
Type
FILTRATION
Details
The crystallised solid was filtered
WASH
Type
WASH
Details
washed with butan-1-ol until the filtrates
CUSTOM
Type
CUSTOM
Details
The solid was dried

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(#N)C1=C(C(=C(C(=C1OC1=CC2=CC=CC=C2C=C1)OC1=CC2=CC=CC=C2C=C1)OC1=CC2=CC=CC=C2C=C1)OC1=CC2=CC=CC=C2C=C1)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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